molecular formula C21H13ClN2O2S B2601869 4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 301235-43-8

4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2601869
CAS No.: 301235-43-8
M. Wt: 392.86
InChI Key: DCHVMXOFTNCIKZ-UHFFFAOYSA-N
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Description

4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H13ClN2O2S and its molecular weight is 392.86. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Treatment

A study on 5-aroylindolyl-substituted hydroxamic acids, closely related to 4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide, highlights their development for Alzheimer's disease treatment. These compounds, particularly N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, exhibit potent inhibitory selectivity against histone deacetylase 6 (HDAC6). They effectively decrease phosphorylation and aggregation of tau proteins, showing neuroprotective activity and potential for ameliorating Alzheimer's disease symptoms (Lee et al., 2018).

Chemical Synthesis Methods

Research into chemical synthesis methods involving similar compounds includes the thermal decomposition of N,O-Diacyl-N-t-butylhydroxylamines to yield products like N-t-butyl-2-(acyloxymethylthio)benzamide. This process involves Pummerer type reactions, providing insights into novel synthetic routes and decomposition mechanisms (Uchida et al., 1981).

Anticancer Activity

Studies on benzothiazole derivatives, closely related to the target compound, have demonstrated potent anticancer activity. For example, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide exhibited significant in vivo inhibitory effects on tumor growth. Such research underscores the potential of these compounds in developing new anticancer therapies (Yoshida et al., 2005).

Molecular Docking and DFT Calculations

Another study focuses on the synthesis and biological evaluation of novel benzenesulfonamide derivatives, employing molecular docking and Density Functional Theory (DFT) calculations. This research is pertinent to understanding the interaction of these compounds with biological targets, thereby facilitating the design of more effective drugs (Fahim & Shalaby, 2019).

Material Science Applications

In the field of material science, the synthesis and characterization of thiadiazolobenzamide and its complexes with Ni and Pd were investigated. These studies provide valuable insights into the properties of these compounds and their potential applications in material science, including catalysis and materials development (Adhami et al., 2012).

Properties

IUPAC Name

4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O2S/c22-16-10-11-17-18(12-16)27-21(23-17)24-20(26)15-8-6-14(7-9-15)19(25)13-4-2-1-3-5-13/h1-12H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHVMXOFTNCIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.